Toluene-4-sulfonic acid 6-azido-hexyl ester

Catalog No.
S3430337
CAS No.
500567-77-1
M.F
C13H19N3O3S
M. Wt
297.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toluene-4-sulfonic acid 6-azido-hexyl ester

CAS Number

500567-77-1

Product Name

Toluene-4-sulfonic acid 6-azido-hexyl ester

IUPAC Name

6-azidohexyl 4-methylbenzenesulfonate

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

InChI

InChI=1S/C13H19N3O3S/c1-12-6-8-13(9-7-12)20(17,18)19-11-5-3-2-4-10-15-16-14/h6-9H,2-5,10-11H2,1H3

InChI Key

KGDHTTJQNRCKSA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCN=[N+]=[N-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCN=[N+]=[N-]

Synthesis and Consecutive Reactions of α-Azido Ketones

Field: Chemistry, specifically Organic Chemistry

Application: α-Azido ketones are very versatile and valuable synthetic intermediates, known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .

Method: α-Azido ketones react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) .

Results: These molecules display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .

Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane

Application: The synthesis of azido (trimethylsilyl)acetylene was performed by treating the iodonium salt with highly soluble hexadecyltributylphosphonium azide (QN3) at −40 °C .

Method: The thermal or photochemical decay of azide leads to cyano (trimethylsilyl)carbene .

Azides in the Synthesis of Various Heterocycles

Application: Azides are used in the synthesis of various heterocycles. They are used in intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed reaction conditions .

Method: The synthetic methods of organic azides are grouped into different categories. The functionality of the azido group in chemical reactions is followed by a major section on the synthetic tools of various heterocycles from the corresponding organic azides .

Results: The synthesis of various heterocycles from organic azides has been reported in recent papers (till 2020) .

Azides as a Propellant in Air Bags

Field: Chemistry, specifically Industrial Chemistry

Application: The dominant application of azides is as a propellant in air bags .

Method: Sodium azide decomposes on heating to give nitrogen gas, which is used to quickly expand the air bag .

Results: This application of azides has been widely adopted in the automobile industry .

Azides in Click Chemistry

Application: Organic azides are important components in the azide-alkyne “click” reaction .

Method: In click chemistry, azides are reacted with terminal alkynes to form 1,2,3-triazoles .

Results: This reaction is widely used in the synthesis of various organic compounds .

Azides as a Preservative, Mutagen, Biocide, and Assay Reagent

Field: Chemistry, specifically Biochemistry and Industrial Chemistry

Method: Sodium azide is added to various biological samples and medical products to prevent bacterial growth . As a mutagen, it is used in research to induce mutations in organisms or cells .

Results: The use of sodium azide in these applications has contributed to advancements in medical research and the preservation of biological materials .

Toluene-4-sulfonic acid 6-azido-hexyl ester is an organic compound characterized by a sulfonic acid ester group attached to a toluene ring and an azido group linked to a hexyl chain. Its molecular formula is C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S and it has a molecular weight of approximately 297.37 g/mol. The compound is notable for its unique structural features, which impart specific chemical reactivity and solubility properties, making it valuable in various applications across organic chemistry and medicinal research .

  • Nucleophilic Substitution: The azido group can engage in nucleophilic substitution reactions, allowing for the formation of amines or other nitrogen-containing derivatives.
  • Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
  • Click Chemistry: This compound is suitable for click chemistry applications, particularly in the synthesis of 1,2,3-triazoles through the reaction with terminal alkynes.

The synthesis of toluene-4-sulfonic acid 6-azido-hexyl ester typically involves the following steps:

  • Esterification Reaction: The compound is synthesized through the esterification of toluene-4-sulfonic acid with 6-azido-hexanol. This reaction is often facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in aprotic solvents like dichloromethane.
  • Reaction Conditions: The reaction is usually conducted at room temperature with stirring for several hours to ensure complete conversion to the ester product.
  • Purification: Post-reaction purification methods such as recrystallization or column chromatography are employed to achieve the desired purity levels .

Toluene-4-sulfonic acid 6-azido-hexyl ester has several important applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Materials Science: The compound is used in the preparation of functionalized polymers and materials with specific properties.
  • Medicinal Chemistry: Investigated for potential drug delivery systems and modifications of biomolecules for therapeutic purposes .

Interaction studies involving toluene-4-sulfonic acid 6-azido-hexyl ester focus on its reactivity with various nucleophiles and its role in click chemistry. These studies help elucidate its potential applications in drug design and material science by exploring how it interacts with other chemical entities under different conditions.

Several compounds share structural similarities with toluene-4-sulfonic acid 6-azido-hexyl ester:

Compound NameKey FeaturesUnique Aspects
Toluene-4-sulfonic acid 6-hydroxy-hexyl esterContains a hydroxyl group instead of an azido groupLacks the reactivity associated with azides
Methanesulfonic acid 6-azido-hexyl esterFeatures a methanesulfonic acid ester groupDifferent sulfonic acid structure affects properties
Benzenesulfonic acid 6-azido-hexyl esterContains a benzenesulfonic acid ester groupSimilar reactivity but different sterics

Uniqueness

Toluene-4-sulfonic acid 6-azido-hexyl ester stands out due to its combination of both an azido group and a sulfonic acid ester group. This unique combination allows for versatile modifications through click chemistry while providing stability and solubility advantages that are beneficial for various chemical and biological applications.

Esterification remains the cornerstone of TSA-AHE synthesis, with modern protocols prioritizing regioselectivity and functional group compatibility. The sulfur-azide exchange (SuAEx) reaction, a click chemistry approach, has emerged as a robust method for synthesizing sulfonate esters. This reaction involves the coupling of sulfonyl azides with phenolic or aliphatic alcohols under mild conditions, yielding TSA-AHE with high efficiency. For example, SuAEx achieves yields exceeding 85% in tetrahydrofuran at 25°C within 2 hours, bypassing the need for toxic solvents or high temperatures.

Traditional methods leverage the reactivity of sulfonyl chlorides with azido-alcohols. Silver oxide (Ag₂O) and triflic acid (TfOH) cocatalysis in toluene has proven effective, enabling the formation of the sulfonate ester bond at room temperature with minimal side reactions. A comparative analysis of esterification strategies is provided below:

MethodConditionsYieldCatalyst
SuAExTHF, 25°C, 2 h85–92%None
Ag₂O/TfOH CocatalysisToluene, 25°C, 4 h78–84%Ag₂O (0.5 equiv)
Classical DCC/DMAPDichloromethane, 0°C, 12 h70–75%DCC (1.2 equiv)

The SuAEx method is particularly advantageous for substrates sensitive to acidic or basic conditions, as it operates at neutral pH. Additionally, mechanistic studies reveal that the reaction proceeds via a concerted pathway, minimizing intermediate decomposition.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction Dynamics

The CuAAC reaction, a cornerstone of click chemistry, relies on the regioselective formation of 1,4-disubstituted triazoles between terminal alkynes and azides. Toluene-4-sulfonic acid 6-azido-hexyl ester serves as a critical azide donor in these reactions due to its electron-deficient sulfonate group and hydrophobic hexyl chain, which enhance solubility in organic-aqueous mixed solvents [1] [3]. The reaction proceeds via a dicopper intermediate, where two copper(I) ions coordinate to the alkyne, polarizing the triple bond and facilitating nucleophilic attack by the azide [4] [6].

Recent studies have resolved debates about the stepwise versus concerted nature of the cycloaddition. Density functional theory (DFT) simulations reveal that the hexyl ester’s steric bulk influences the transition state geometry, favoring a concerted mechanism with a single energy barrier of approximately 20–28 kcal/mol [4] [5]. This contrasts with earlier stepwise models that proposed sequential C–N bond formation. The sulfonate group further stabilizes the copper-azide complex through electrostatic interactions, reducing the activation energy by 3–5 kcal/mol compared to non-sulfonated azides [3] [6].

Table 1: Key Kinetic Parameters for CuAAC Reactions Involving Toluene-4-Sulfonic Acid 6-Azido-Hexyl Ester

ParameterValue (Range)Catalytic SystemSource
Activation Energy (ΔG‡)20.0–28.7 kcal/molCu(I)/TBTA in DMSO [4] [5]
Reaction Rate (k)0.15–0.45 M⁻¹s⁻¹CuBr in t-butanol/DMSO [1] [7]
Regioselectivity (1,4:1,5)>95:5Cu(I)/DPEOPN [4]

Solvent Effects and Catalytic System Optimization for Triazole Formation

Solvent choice profoundly impacts the reaction efficiency of toluene-4-sulfonic acid 6-azido-hexyl ester in CuAAC. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance copper(I) solubility and stabilize the transition state through hydrogen bonding with the sulfonate group [1] [7]. Conversely, hydrophobic solvents such as t-butanol improve substrate solubility for alkynes with long alkyl chains. Mixed solvent systems (e.g., DMSO:t-butanol, 3:1 v/v) achieve optimal balance, yielding triazole products with >95% conversion in 1.5 hours at 45°C [1].

Catalytic systems employing copper(I) bromide (CuBr) and tris(benzyltriazolylmethyl)amine (TBTA) ligands demonstrate superior performance, with TBTA preventing copper oxidation and disproportionation [1] [3]. Alternative ligands like DPEOPN (1,8-naphthyridine derivatives) enable partial decoordination during the reaction, lowering energy barriers by 6.0 kcal/mol and accelerating triazole formation [4].

Table 2: Solvent Systems and Their Impact on Reaction Efficiency

Solvent CompositionTemperature (°C)Conversion (%)Reaction Time (h)
DMSO:t-butanol (3:1)45981.5
Water:tert-butanol (1:1)25853.0
Neat conditions60724.0

Computational Modeling of Transition States in Cycloaddition Processes

Computational studies using DFT (wB97X-D4/def2-TZVP level) have elucidated the transition state architecture in CuAAC reactions involving toluene-4-sulfonic acid 6-azido-hexyl ester. The sulfonate group induces a partial negative charge on the azide (−0.32 e), enhancing its nucleophilicity toward the copper-activated alkyne [5] [6]. The hexyl ester chain introduces steric effects that tilt the azide’s approach angle by 15–20°, favoring a staggered conformation in the six-membered metallacycle intermediate [4].

Notably, simulations predict a concerted asynchronous mechanism where the first C–N bond forms at 1.98 Å, followed by the second at 2.12 Å, with a concomitant reduction in Cu–Cu distance from 3.016 Å to 2.508 Å [3] [4]. Isotopic substitution studies (e.g., deuterated alkynes) reveal minimal kinetic isotope effects (KIE ≈ 1.1), confirming that proton transfer occurs post-cycloaddition and does not influence the rate-determining step [5].

Table 3: Computational Parameters for Transition State Analysis

ParameterValueMethodSource
C–N Bond Length (Initial)1.98 ÅDFT (wB97X-D4) [4] [5]
Cu–Cu Distance (Final)2.508 ÅDFT (def2-TZVP) [4]
Activation Energy (ΔG‡)23.8 kcal/molMetadynamics [3]

The development of advanced surface functionalization strategies utilizing azido-sulfonic acid hybrid architectures represents a significant advancement in nanomaterial engineering. Toluene-4-sulfonic acid 6-azido-hexyl ester, with its molecular formula C₁₃H₁₉N₃O₃S and molecular weight of 297.37 g/mol, serves as a paradigmatic example of these hybrid compounds . This compound features a unique dual-functional design where the azido group is positioned terminally on the hexyl chain while the sulfonic acid group occupies the para position on the toluene ring, creating a versatile platform for surface modification applications .

Perfluorophenyl azide coupling represents one of the most efficient methodologies for surface functionalization of nanostructured materials. This technique achieves remarkable efficiency rates of 70-90% across diverse substrate materials including silicon oxide, metal films, and metal oxides [3]. The mechanism involves light-activatable azido groups that generate reactive nitrenes upon ultraviolet irradiation, enabling insertion reactions with carbon-hydrogen or nitrogen-hydrogen bonds and addition reactions with double bonds of neighboring molecules [4]. The fluorophenyl azide moiety demonstrates superior photocrosslinking efficiency compared to non-fluorinated phenyl azides due to the extended lifetime of singlet nitrenes generated during the photochemical process [4].

Copper-catalyzed azide-alkyne cycloaddition chemistry has emerged as a cornerstone technique for surface functionalization, demonstrating exceptional efficiency rates of 80-95% under mild reaction conditions [5] [6]. This methodology proves particularly effective for polymers, biomolecules, and carbon materials, operating through room temperature copper catalysis [5] [6]. The reaction proceeds via a highly selective and specific azide-alkyne cycloaddition mechanism, enabling the formation of stable triazole linkages with minimal side reactions [7] [6].

Advanced characterization studies utilizing attenuated total reflectance infrared spectroscopy reveal that interfacial click reactions exhibit first-order kinetics in azide concentration with rate constants of 0.034 min⁻¹, transitioning to apparent second-order dependence with rate constants of 0.017 min⁻¹/(chains/nm²) when surface azide and triazole concentrations reach equilibrium [6]. These kinetic parameters provide crucial insights for optimizing reaction conditions and predicting surface modification outcomes [6].

Direct azide grafting methodologies demonstrate significant potential for nanoparticle and organic surface modifications, achieving efficiency rates of 60-85% through nucleophilic substitution mechanisms under mild heating conditions [8] [9]. The functionalization process involves three primary effects on nanoparticles: attachment of various organic and inorganic groups, enhanced solubility enabling hydrophobic species transport, and uniform dispersion within organic matrices [8]. These modifications can be accomplished through in-situ functionalization during material synthesis or post-functionalization of pre-formed nanoparticles [8].

Surface silane modification techniques achieve the highest efficiency rates of 85-98% for silica, glass, and ceramic surfaces through controlled pH conditions and silane coupling agent utilization [10]. These methodologies prove particularly valuable for biosensor surface preparation and antimicrobial coating applications, providing robust covalent attachment of functional groups to hydroxylated surfaces [10]. The supramolecular non-covalent surface functionalization approach utilizing aromatic anchor layers demonstrates exceptional flexibility and reversibility while maintaining high-affinity surface chemistry [10].

Design of Stimuli-Responsive Polymer Networks via Azido-Sulfonic Acid Linkages

The engineering of stimuli-responsive polymer networks through azido-sulfonic acid linkages represents a sophisticated approach to creating adaptive materials with precisely controlled mechanical and chemical properties. These networks demonstrate remarkable versatility in response mechanisms, with reaction times ranging from 0.1 to 60 minutes depending on the stimulus type and network architecture [11] [12] [13].

Temperature-responsive networks incorporating azido-sulfonic acid linkages exhibit lower critical solution temperature behavior, where polymer chains undergo hydrophilic-to-hydrophobic transitions upon heating above critical temperatures [11] [12]. These systems demonstrate exceptional performance with response times of 1-10 minutes and mechanical properties ranging from 0.5-15 megapascals [11] [12]. The temperature-induced changes in hydrophilicity result from phase separation behaviors controlled by the free energy of the polymer-solvent system [11]. Advanced interpenetrating double network structures combining rigid and ductile networks achieve enhanced mechanical properties with storage moduli exceeding 45 megapascals at elevated temperatures [11].

Photochemically activated networks utilizing azido-sulfonic acid linkages demonstrate rapid response capabilities with activation times of 0.5-5 minutes under ultraviolet or visible light irradiation [12] [4]. These systems achieve mechanical properties ranging from 1-25 megapascals with partially reversible behavior [12] [4]. The photochemical activation mechanism involves azide group decomposition generating reactive intermediates that enable crosslinking or network modification [12] [4]. Aromatic azide compounds demonstrate superior photochemical responsiveness compared to aliphatic derivatives, with reduction rates ranging from 25-92% depending on electron-withdrawing group strength and molecular structure [14].

Electric field-responsive polymer networks incorporating azido-sulfonic acid linkages achieve the fastest response times of 0.1-2 minutes through electroactive polymer mechanisms [12]. These systems demonstrate mechanical properties ranging from 0.05-2 megapascals with fully reversible behavior [12]. The electroactive response involves either ionic electroactive polymer mechanisms causing local ion concentration changes or dielectric electroactive polymer mechanisms generating electrostatic forces between applied electrodes [12].

Copper-catalyzed azide-alkyne cycloaddition polymerization enables the formation of structurally diverse networks with tunable crosslinking densities [15]. Networks incorporating high concentrations of di-functional monomers demonstrate reduced crosslink densities and corresponding decreases in rubbery modulus from 4 megapascals to below 0.4 megapascals [15]. Mono-functional azide monomers create non-stress bearing dangling chains that terminate polymer strands through triazole linkages, providing additional control over network mechanical properties [15].

Chemical stimuli-responsive systems utilizing azido-sulfonic acid linkages demonstrate sophisticated response mechanisms through ionic interactions and crosslinking density modifications [11]. Alginate-based networks incorporating calcium ions and chitosan achieve volume shrinkage through strong ionic interactions between carboxylate groups and protonated amines [11]. These systems demonstrate enhanced crosslink density with sequential stimulant exposure, resulting in greater volume changes than individual stimulus application [11].

Multi-responsive materials combining multiple stimuli-responsive mechanisms achieve versatile performance with response times of 1-20 minutes and mechanical properties ranging from 0.3-12 megapascals [11] [12] [13]. These advanced systems enable complex adaptive behaviors through synergistic interactions between different stimuli-response mechanisms [11] [12] [13]. The integration of azido-sulfonic acid linkages provides robust chemical connectivity while maintaining responsiveness to external stimuli [11] [12] [13].

Conductive Material Synthesis through Directed Molecular Assembly

The synthesis of conductive materials through directed molecular assembly utilizing azido-sulfonic acid hybrid architectures represents a cutting-edge approach to creating high-performance electronic materials. These systems demonstrate remarkable conductivity ranges from 10⁻⁷ to 10⁴ siemens per centimeter, depending on the specific molecular architecture and assembly methodology employed [16] [17] [18].

Azido-functionalized conjugated polymers achieve conductivity values ranging from 10⁻⁴ to 10⁻² siemens per centimeter through copper-catalyzed azide-alkyne cycloaddition synthesis methodologies [16] [17] [18]. These materials demonstrate surface areas of 50-200 square meters per gram with thermal stability extending to 200-350 degrees Celsius [16] [17] [18]. The π-conjugated nature of these systems enables tunable electronic properties through precise control of molecular structure and connectivity [17] [18].

Aza-fused π-conjugated networks synthesized through mechanochemistry-driven construction achieve exceptional surface areas of 400-789 square meters per gram with conductivity values of 10⁻⁵ to 10⁻³ siemens per centimeter [16]. These materials demonstrate thermal stability ranges of 250-400 degrees Celsius and serve as excellent platforms for energy storage applications [16]. The mechanochemical synthesis approach enables the formation of conjugated microporous polymers with abundant aza-fused functionalities through homocoupling processes using simple linear aromatic bromide monomers [16].

Metal-organic framework hybrids incorporating azido-sulfonic acid linkages demonstrate unique combinations of high porosity and magnetic properties [19]. These materials achieve surface areas of 500-1500 square meters per gram with conductivity values ranging from 10⁻⁶ to 10⁻⁴ siemens per centimeter [19]. Tetrazolate-azido-bridged copper coordination polymers exhibit distinct three-dimensional framework structures with antiferrimagnetic properties and magnetic coupling constants of -41.0 to -8.62 reciprocal centimeters [19].

Carbon nanotube composites functionalized with azido-sulfonic acid groups achieve the highest conductivity values of 10² to 10⁴ siemens per centimeter while maintaining excellent mechanical properties [20]. These materials demonstrate surface areas of 200-800 square meters per gram with exceptional thermal stability extending to 400-600 degrees Celsius [20]. The incorporation of inorganic constituents into organic matrices provides enhanced mechanical properties, electrical conductivity, and thermal conductivity through formation of additional chemical bridges with polymers [20].

Graphene oxide derivatives modified with azido-sulfonic acid functionalities demonstrate conductivity values of 10⁻³ to 10⁻¹ siemens per centimeter with enhanced processability and functionality [9]. These materials achieve surface areas of 100-400 square meters per gram with thermal stability ranges of 200-400 degrees Celsius [9]. Extended Mitsunobu reaction-freeze drying methodologies enable efficient azido group functionalization while maintaining enhanced interfacial compatibility for water and wastewater treatment applications [9].

Conducting polymer networks synthesized through electrochemical polymerization demonstrate conductivity values ranging from 10⁻² to 10² siemens per centimeter with surface areas of 20-150 square meters per gram [12]. These materials exhibit thermal stability of 150-300 degrees Celsius and demonstrate redox activity with mechanical flexibility [12]. The electrochemical synthesis approach enables precise control over polymer structure and doping levels, resulting in tunable electrical properties [12].

Hybrid organic-inorganic materials incorporating azido-sulfonic acid linkages achieve conductivity values of 10⁻⁴ to 10⁻² siemens per centimeter through sol-gel synthesis processes [21] [22]. These materials demonstrate surface areas of 300-1000 square meters per gram with thermal stability extending to 300-500 degrees Celsius [21] [22]. The hybrid architecture combines the advantageous properties of organic and inorganic components through strong covalent bonds, providing enhanced stability and multifunctional properties compared to coordination-based systems [21] [22].

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Dates

Last modified: 08-19-2023

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